Pomalidomide-PEG2-carboxylic acid is a synthetic compound that combines the immunomodulatory properties of pomalidomide with a polyethylene glycol (PEG) linker terminating in a carboxylic acid group. This compound is primarily utilized in biomedical research, particularly in the development of proteolysis-targeting chimeras, which are innovative therapeutic agents designed for targeted protein degradation.
Pomalidomide-PEG2-carboxylic acid is classified under the category of E3 ligase ligand-linker conjugates. It is derived from pomalidomide, a drug known for its efficacy in treating multiple myeloma and other hematological malignancies. The addition of the PEG linker enhances solubility and stability, making it suitable for various biochemical applications. The compound's chemical identification includes the CAS number 2140807-17-4, and it is recognized for its high purity (≥95%) .
The synthesis of pomalidomide-PEG2-carboxylic acid typically involves several key steps:
The molecular formula of pomalidomide-PEG2-carboxylic acid is , with a molecular weight of approximately 433.41 g/mol. The structure consists of a pomalidomide core linked to a two-unit PEG chain ending with a carboxylic acid functional group. This unique structure allows for enhanced solubility in aqueous environments, which is beneficial for biological applications .
Pomalidomide-PEG2-carboxylic acid can participate in various chemical reactions due to its functional groups:
Pomalidomide-PEG2-carboxylic acid functions primarily through its role as an E3 ligase ligand-linker conjugate within proteolysis-targeting chimera technology:
Pomalidomide-PEG2-carboxylic acid exhibits several notable physical and chemical properties:
Pomalidomide-PEG2-carboxylic acid has diverse applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7